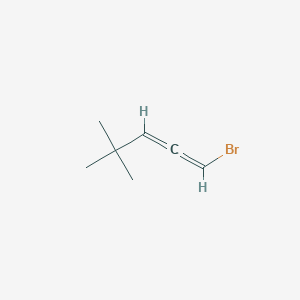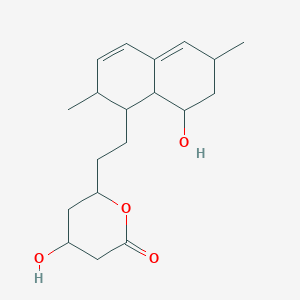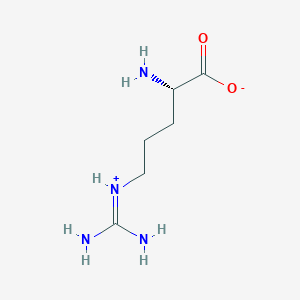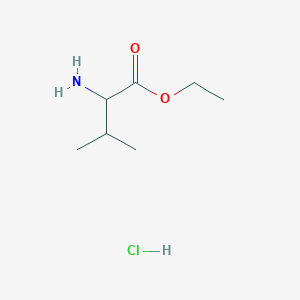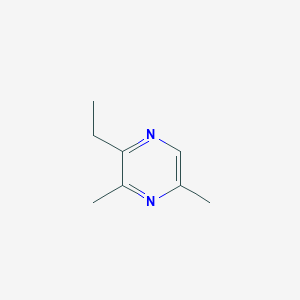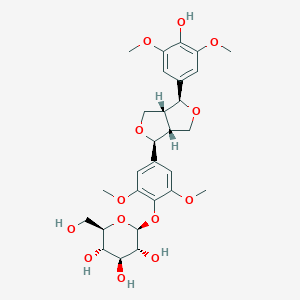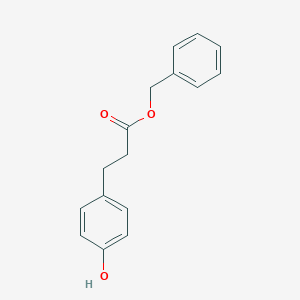
3-(4-ヒドロキシフェニル)プロパン酸ベンジル
概要
説明
Benzyl 3-(4-hydroxyphenyl)propanoate is an organic compound with the molecular formula C16H16O3. It is a derivative of 3-(4-hydroxyphenyl)propanoic acid, where the carboxyl group is esterified with a benzyl group. This compound is known for its applications in organic synthesis and its potential biological activities.
科学的研究の応用
Benzyl 3-(4-hydroxyphenyl)propanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties and its ability to scavenge free radicals.
Medicine: Investigated for its potential anticancer activities due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Industry: Utilized in the production of bio-based copolyesters and other biodegradable materials
準備方法
Synthetic Routes and Reaction Conditions: Benzyl 3-(4-hydroxyphenyl)propanoate can be synthesized through the esterification of 3-(4-hydroxyphenyl)propanoic acid with benzyl bromide. The reaction typically involves the use of a base such as potassium carbonate or potassium hydrogencarbonate in a solvent like N,N-dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to achieve high yields .
Industrial Production Methods: In an industrial setting, the synthesis of Benzyl 3-(4-hydroxyphenyl)propanoate can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to maintain consistent temperature and mixing. The use of efficient purification techniques like silica gel column chromatography ensures the high purity of the final product .
Types of Reactions:
Oxidation: Benzyl 3-(4-hydroxyphenyl)propanoate can undergo oxidation reactions, where the hydroxyl group on the phenyl ring can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminium hydride.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminium hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Benzyl 3-(4-hydroxyphenyl)propanol.
Substitution: Various substituted benzyl 3-(4-hydroxyphenyl)propanoates depending on the substituent used.
作用機序
The biological effects of Benzyl 3-(4-hydroxyphenyl)propanoate are primarily attributed to its ability to interact with cellular pathways involved in oxidative stress and apoptosis. It can modulate the activity of enzymes involved in the production and scavenging of reactive oxygen species, thereby exerting its antioxidant effects. Additionally, it can induce apoptosis in cancer cells by activating caspases and other apoptotic pathways .
類似化合物との比較
3-(4-hydroxyphenyl)propanoic acid: The parent compound, which lacks the benzyl ester group.
Benzyl 2-(4-hydroxyphenyl)propanoate: A structural isomer with the ester group attached to a different carbon atom.
3-hydroxy-3-(4-hydroxyphenyl)propanoate: A compound with an additional hydroxyl group on the propanoate chain.
Uniqueness: Benzyl 3-(4-hydroxyphenyl)propanoate is unique due to its specific esterification, which imparts distinct chemical and biological properties. The presence of the benzyl group enhances its lipophilicity, making it more suitable for certain applications in organic synthesis and medicinal chemistry .
特性
IUPAC Name |
benzyl 3-(4-hydroxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c17-15-9-6-13(7-10-15)8-11-16(18)19-12-14-4-2-1-3-5-14/h1-7,9-10,17H,8,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOXWTUFCSBOGAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50557478 | |
| Record name | Benzyl 3-(4-hydroxyphenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50557478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31770-76-0 | |
| Record name | Benzyl 3-(4-hydroxyphenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50557478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

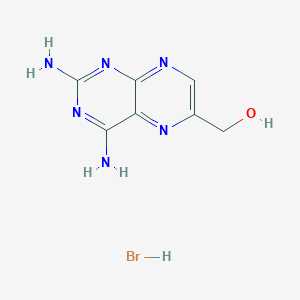
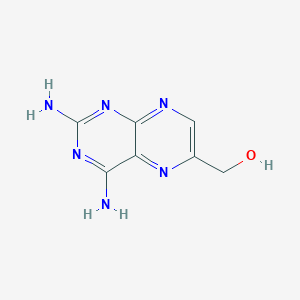

![Methanamine, N-[(6-methyl-2-pyridinyl)methylene]-(9CI)](/img/structure/B18580.png)

